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molecular formula C7H6Br2FNO2 B8573146 2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide

2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide

Cat. No. B8573146
M. Wt: 314.93 g/mol
InChI Key: AKWBUHUHIHCPTP-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

Sulfuric acid (47.0 mL, 882 mmol) was added to a mixture of 2-amino-5-bromo-3-fluorobenzoic acid hydrobromide (16.34 g, 51.9 mmol) and HCl (12.45 mL, 156 mmol) at 0° C. The resulting slurry was stirred at 0° C. and sodium nitrite (3.58 g, 51.9 mmol) in water (20 mL) was added dropwise over 10 minutes. The reaction was stirred 40 minutes at 0° C. before a solution of potassium iodide (17.23 g, 104 mmol) in water (20.00 mL) was added dropwise. The solution was stirred allowed to warm to RT, leading to the formation of a viscous mixture. After 1 hour at ambient temperature, the reaction was poured into ice water (500 mL) and the resulting precipitate was filtered. The black solid was washed with well water to give a dark brown solid which was dried in a vacuum oven at 50° C. for 12 hours to afford 5-bromo-3-fluoro-2-iodobenzoic acid as an orange/tan solid. MS m/z=344.8 [M+H].
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
16.34 g
Type
reactant
Reaction Step One
Name
Quantity
12.45 mL
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
17.23 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Br.N[C:8]1[C:16]([F:17])=[CH:15][C:14]([Br:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].Cl.N([O-])=O.[Na+].[I-:24].[K+]>O>[Br:18][C:14]1[CH:15]=[C:16]([F:17])[C:8]([I:24])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
47 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
16.34 g
Type
reactant
Smiles
Br.NC1=C(C(=O)O)C=C(C=C1F)Br
Name
Quantity
12.45 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3.58 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
17.23 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
The black solid was washed with well water
CUSTOM
Type
CUSTOM
Details
to give a dark brown solid which
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven at 50° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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